molecular formula C12H8N4O2 B12953130 2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole

2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B12953130
M. Wt: 240.22 g/mol
InChI Key: XNGNRGNLGNPEIN-UHFFFAOYSA-N
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Description

2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines a benzimidazole core with a nitropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitro and imidazole groups in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-3-nitropyridine and o-phenylenediamine.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine with o-phenylenediamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the benzimidazole ring. This step is typically carried out under acidic conditions.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions or enzymes, affecting their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitropyridin-2-yl)-1H-imidazole: Similar structure but lacks the benzo ring.

    2-(4-Nitropyridin-2-yl)-1H-benzimidazole: Similar structure but with different substitution patterns.

    2-(4-Nitropyridin-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an imidazole ring.

Uniqueness

2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole is unique due to the combination of a benzimidazole core with a nitropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

2-(4-nitropyridin-2-yl)-1H-benzimidazole

InChI

InChI=1S/C12H8N4O2/c17-16(18)8-5-6-13-11(7-8)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,14,15)

InChI Key

XNGNRGNLGNPEIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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